molecular formula C9H12N2O B2467845 (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol CAS No. 2155855-68-6

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol

Cat. No.: B2467845
CAS No.: 2155855-68-6
M. Wt: 164.208
InChI Key: DLDIJHHNNIXJSW-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol typically involves multicomponent reactions, Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, a common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol under air atmosphere using a water-soluble iridium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity while ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the naphthyridine ring .

Scientific Research Applications

(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is often attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells. The compound may also inhibit certain enzymes or receptors involved in disease pathways .

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h3-5,8,11-12H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDIJHHNNIXJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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